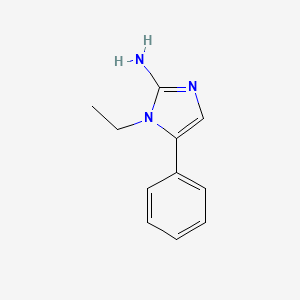![molecular formula C25H41N3OS B12936332 S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate CAS No. 652142-50-2](/img/structure/B12936332.png)
S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is a chemical compound with the molecular formula C25H41N3OS. It is a heterocyclic compound that contains a benzimidazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate typically involves the reaction of 1H-benzo[d]imidazole-2-methanethiol with dioctylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-benzo[d]imidazol-2-thiol
- Benzo[d]oxazol-2-amine
- Benzo[d]thiazol-2-amine
Uniqueness
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is unique due to its specific combination of a benzimidazole ring with a dioctylcarbamothioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
652142-50-2 |
|---|---|
Fórmula molecular |
C25H41N3OS |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
S-(1H-benzimidazol-2-ylmethyl) N,N-dioctylcarbamothioate |
InChI |
InChI=1S/C25H41N3OS/c1-3-5-7-9-11-15-19-28(20-16-12-10-8-6-4-2)25(29)30-21-24-26-22-17-13-14-18-23(22)27-24/h13-14,17-18H,3-12,15-16,19-21H2,1-2H3,(H,26,27) |
Clave InChI |
SNVIYCWSNQHSIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=O)SCC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)





![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)





![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
